ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate is an ester derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyphenyl group, making it a versatile molecule in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine. One common method is the Fischer esterification, where tyrosine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Tyrosine+EthanolH2SO4Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for tyrosine.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate involves its hydrolysis to release tyrosine, which then participates in various biochemical pathways. Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: The enantiomer of the compound with similar properties but different biological activity.
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate: A methyl ester derivative with slightly different reactivity and solubility.
Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate: A derivative with an additional hydroxyl group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to release tyrosine upon hydrolysis makes it particularly valuable in biochemical and medical research.
Properties
CAS No. |
23234-44-8 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m1/s1 |
InChI Key |
SBBWEQLNKVHYCX-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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